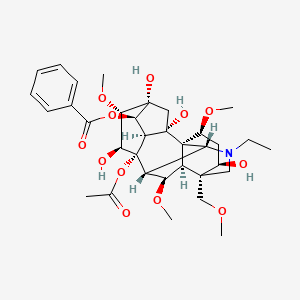

10-Hydroxy aconitine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Hydroxy aconitine is a natural product that belongs to the class of bioactive alkaloids . It is derived from many medicinal plants such as Aconitum L plants .

Synthesis Analysis

Efforts towards the total synthesis of aconitine, a representative C19-diterpenoid alkaloid, have been reported . The synthesis involves a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ-generated nitrone intermediate .Molecular Structure Analysis

Aconitine and its derivatives, including 10-Hydroxy aconitine, have a unique structural feature . These compounds are a class of heterocyclic compounds resulting from the amination of either tetracyclic or pentacyclic diterpenoids .Chemical Reactions Analysis

Aconitine can be hydrolyzed into aconine with very little toxicity during decoction . This transformation significantly reduces the toxicity of aconitine .科学的研究の応用

Cardiac Function Enhancement

10-Hydroxy aconitine, being a derivative of aconitine, is believed to have the ability to enhance cardiac function . Aconitine has been shown to have a positive effect on heart function, and it’s plausible that 10-Hydroxy aconitine shares this property .

Tumor Growth Inhibition

Research has indicated that aconitine and its derivatives can inhibit tumor growth . Given the structural similarity, 10-Hydroxy aconitine might also possess this anti-tumor property .

Anti-Inflammatory Properties

Aconitine has been found to reduce inflammation . As a derivative, 10-Hydroxy aconitine could potentially be used in research for its anti-inflammatory effects .

Analgesic Effects

Aconitine is known for its analgesic effects . It’s possible that 10-Hydroxy aconitine, due to its structural similarity, could also be used in pain management research .

Interaction with Sodium Channels

It’s suggested that 10-Hydroxy aconitine might interact with sodium channels in nerve cells, disrupting nerve impulses. This is similar to aconitine’s mechanism and could be a potential area of research.

Structural Modification and Derivatization

The exploration of structural modification and derivatization of aconitine to unlock its extensive application potential has emerged as a prominent area of research . Given its distinctive structure, 10-Hydroxy aconitine might also facilitate the advancement of total synthesis and derivatization .

Safety and Hazards

作用機序

Target of Action

10-Hydroxy aconitine, a derivative of aconitine, primarily targets cardiac and skeletal muscles and neurons . It interacts with the voltage-dependent sodium-ion channels , which are proteins in the cell membranes of these excitable tissues . These proteins are highly selective for sodium ions .

Mode of Action

10-Hydroxy aconitine can induce changes in the electrophysiological activity of cardiac myocytes by regulating sodium, calcium, and potassium currents . This interaction with ion channels alters the electrical activity of the cells, leading to various physiological effects .

Biochemical Pathways

The mechanisms of cardiotoxicity of 10-Hydroxy aconitine may be related to triggering mitochondrial dysfunction by inducing mitochondrial apoptosis and autophagy . It also appears to affect the NLRP3 inflammasome , a component of the immune system that regulates the activation of caspase-1 and promotes the maturation and secretion of pro-inflammatory cytokines .

Pharmacokinetics

10-Hydroxy aconitine exhibits characteristics of poor bioavailability , wide distribution, and slow elimination . After oral and intravenous administration in rats, it was found that the bioavailability of 10-Hydroxy aconitine was 17.6% . The half-life (t1/2) was 1.3 hours for intravenous and 3.1 hours for oral administration .

Result of Action

The action of 10-Hydroxy aconitine leads to significant physiological changes. After treatment, the heart rate of animals was observed to be abnormal, and the morphology and function of myocardial cells were significantly changed . It also led to a significant reduction in tumor cell proliferation .

特性

IUPAC Name |

[(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25-,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSKTJVHWUUOMY-CGYMCTSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)